N'-(thien-2-ylcarbonyl)-N-[8-({[(thien-2-ylcarbonyl)amino]carbothioyl}amino)-1-naphthyl]thiourea
Description
N,N’-(naphthalene-1,8-diyldicarbamothioyl)dithiophene-2-carboxamide: is a complex organic compound that features a naphthalene core linked to dithiophene and carboxamide groups
Properties
Molecular Formula |
C22H16N4O2S4 |
|---|---|
Molecular Weight |
496.7g/mol |
IUPAC Name |
N-[[8-(thiophene-2-carbonylcarbamothioylamino)naphthalen-1-yl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H16N4O2S4/c27-19(16-9-3-11-31-16)25-21(29)23-14-7-1-5-13-6-2-8-15(18(13)14)24-22(30)26-20(28)17-10-4-12-32-17/h1-12H,(H2,23,25,27,29)(H2,24,26,28,30) |
InChI Key |
HFTMXDCUXAPJFS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CS3)C(=CC=C2)NC(=S)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CS3)C(=CC=C2)NC(=S)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(naphthalene-1,8-diyldicarbamothioyl)dithiophene-2-carboxamide typically involves the reaction of 1,8-diaminonaphthalene with dithiophene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(naphthalene-1,8-diyldicarbamothioyl)dithiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the carboxamide groups.
Substitution: Halogenated derivatives of the thiophene rings.
Scientific Research Applications
N,N’-(naphthalene-1,8-diyldicarbamothioyl)dithiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N’-(naphthalene-1,8-diyldicarbamothioyl)dithiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide derivatives: Known for their use in organic electronics and as fluorescent probes.
Naphthalene-1,8-diyl-bis derivatives: Used in various chemical syntheses and as intermediates in organic reactions.
Uniqueness
N,N’-(naphthalene-1,8-diyldicarbamothioyl)dithiophene-2-carboxamide stands out due to its combination of a naphthalene core with dithiophene and carboxamide groups, providing unique electronic and structural properties that are valuable in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
